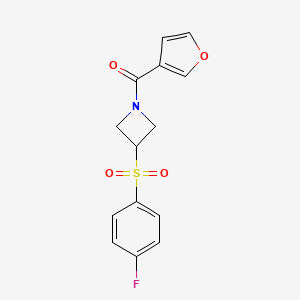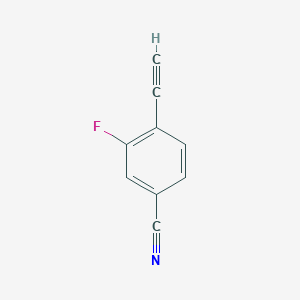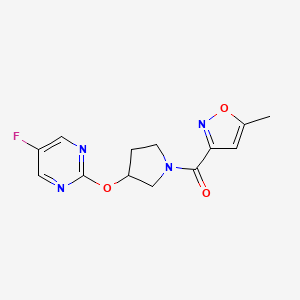
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a complex chemical structure with a diverse range of potential applications in fields such as chemistry, biology, and medicine. Its unique combination of functional groups and heterocycles makes it an interesting candidate for various types of chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: : Synthesis of the intermediate compound, 5-Fluoropyrimidin-2-yl methanol.
Reagents: : 5-Fluoropyrimidine, formaldehyde.
Conditions: : Base-catalyzed condensation.
Step 2: : Conversion of the intermediate to 5-Fluoropyrimidin-2-yl chloride.
Reagents: : Thionyl chloride (SOCl2).
Conditions: : Reflux in anhydrous conditions.
Step 3: : Coupling of the intermediate with pyrrolidin-1-yl to form 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine.
Reagents: : Pyrrolidine.
Conditions: : Nucleophilic substitution reaction.
Step 4: : Final coupling with 5-methylisoxazol-3-yl methanone.
Reagents: : 5-Methylisoxazole, catalytic base.
Conditions: : Heated under reflux.
Industrial Production Methods:
Scaling up these methods to industrial levels often involves optimizations for yield, purity, and cost-effectiveness, utilizing continuous flow chemistry or batch reactors depending on the process requirements.
化学反应分析
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions at the pyrrolidine ring, converting it to its corresponding N-oxide.
Reagents: : Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: : Reduction of the isoxazole ring can yield various aminated products.
Reagents: : Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The fluorine atom on the pyrimidine ring is prone to nucleophilic substitution reactions.
Reagents: : Nucleophiles such as amines or thiols.
Major Products:
Oxidation: : Produces N-oxide derivatives.
Reduction: : Leads to aminated or hydroxylated derivatives.
Substitution: : Results in substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Explored for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for potential pharmaceutical activities, such as antimicrobial or anticancer properties.
Industry: : Applied in the development of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrrolidine and isoxazole rings might interact with various enzymes, altering their activity. Overall, the compound's multifaceted structure allows it to engage in multiple pathways, contributing to its biological and chemical versatility.
相似化合物的比较
5-Fluorouracil: : Another fluoropyrimidine with significant biomedical applications, particularly in cancer treatment.
Pyrrolidine derivatives: : Widely used in pharmaceuticals for their nitrogen-containing ring structure.
Isoxazole compounds: : Known for their presence in various bioactive molecules, displaying a range of biological activities.
Uniqueness:
The combination of the three functional groups (fluoropyrimidine, pyrrolidine, and isoxazole) in the same molecule provides unique chemical reactivity and biological activities not found in simpler analogs. This combination allows for diverse interactions in both synthetic chemistry and biological environments.
属性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-8-4-11(17-21-8)12(19)18-3-2-10(7-18)20-13-15-5-9(14)6-16-13/h4-6,10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNXGFFDSALNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
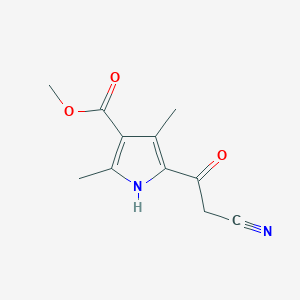
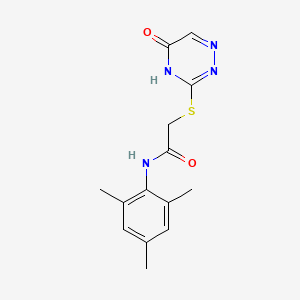
![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2934762.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)
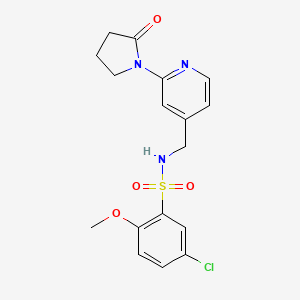
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)
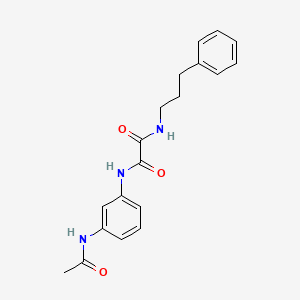
![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)
